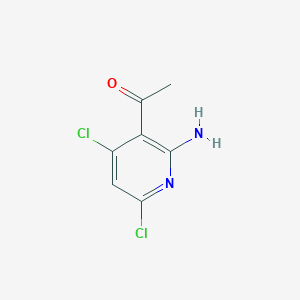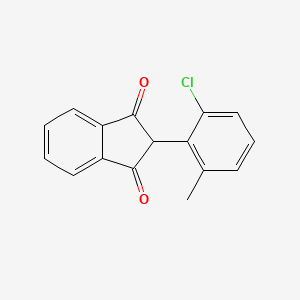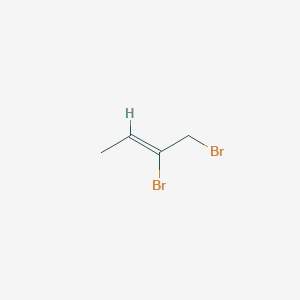
Desethoxy Methoxy Bilastine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desethoxy Methoxy Bilastine is a derivative of Bilastine, a second-generation antihistamine. This compound is designed to treat allergic conditions such as allergic rhinitis and urticaria by selectively antagonizing the histamine H1 receptor .
Métodos De Preparación
The synthesis of Desethoxy Methoxy Bilastine involves several steps, starting from readily available raw materials. The process typically includes:
Reduction-Ring Closure Reaction: Using 2-nitroaniline as a starting material, the compound undergoes reduction and ring closure to form the benzimidazole core.
Alkylation Reaction: The benzimidazole core is then alkylated with appropriate alkyl halides to introduce the methoxyethyl group.
Hydrolysis and Coupling: The intermediate compounds are hydrolyzed and coupled under controlled conditions to form the final product.
Industrial production methods often involve optimizing these steps to achieve high yield and purity, using novel intermediates and suitable solvents .
Análisis De Reacciones Químicas
Desethoxy Methoxy Bilastine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole and amine N-oxide derivatives.
Reduction: Reduction reactions can modify the benzimidazole core, affecting the compound’s activity.
Substitution: Substitution reactions, particularly involving the piperidine ring, can lead to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are typically derivatives of the benzimidazole core .
Aplicaciones Científicas De Investigación
Desethoxy Methoxy Bilastine has several scientific research applications:
Mecanismo De Acción
Desethoxy Methoxy Bilastine exerts its effects by selectively antagonizing the histamine H1 receptor. During an allergic response, mast cells release histamine, which binds to H1 receptors and triggers symptoms like nasal congestion and urticaria . By blocking these receptors, this compound prevents histamine from exerting its effects, thereby reducing allergic symptoms .
Comparación Con Compuestos Similares
Desethoxy Methoxy Bilastine is compared with other second-generation antihistamines such as:
Bilastine: The parent compound, known for its non-sedative properties and high selectivity for H1 receptors.
Loratadine: Similar to Bilastine, it has a low sedative effect and is used for treating allergic rhinitis and urticaria.
This compound stands out due to its unique chemical structure, which may offer improved efficacy and safety profiles compared to its analogs .
Propiedades
Fórmula molecular |
C27H35N3O3 |
|---|---|
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
2-[4-[2-[4-[1-(2-methoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C27H35N3O3/c1-27(2,26(31)32)22-10-8-20(9-11-22)12-15-29-16-13-21(14-17-29)25-28-23-6-4-5-7-24(23)30(25)18-19-33-3/h4-11,21H,12-19H2,1-3H3,(H,31,32) |
Clave InChI |
JLASWOVXUMSXND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)



![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667489.png)



![3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13667516.png)

![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)
